molecular formula C14H16N2 B15257193 4-[3-(2-Aminoethyl)phenyl]aniline

4-[3-(2-Aminoethyl)phenyl]aniline

Cat. No.: B15257193
M. Wt: 212.29 g/mol
InChI Key: KTSPJSBHQJDWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[3-(2-Aminoethyl)phenyl]aniline can be synthesized through several methods. One common approach involves the reduction of nitroarene intermediates. For example, 4-nitrophenethylamine can be reduced to 4-(2-Aminoethyl)aniline using hydrogen gas in the presence of a palladium catalyst. Another method involves the nucleophilic substitution of halogenated aromatic compounds with ethylenediamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Aminoethyl)phenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts is often used.

    Substitution: Halogenated compounds and ethylenediamine are typical reagents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted anilines.

Scientific Research Applications

4-[3-(2-Aminoethyl)phenyl]aniline has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenethylamine: Similar structure but lacks the aminoethyl group.

    Aniline: Basic structure without additional functional groups.

    Phenethylamine: Contains an ethylamine group attached to the benzene ring.

Uniqueness

Its ability to participate in multiple types of chemical reactions makes it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

4-[3-(2-aminoethyl)phenyl]aniline

InChI

InChI=1S/C14H16N2/c15-9-8-11-2-1-3-13(10-11)12-4-6-14(16)7-5-12/h1-7,10H,8-9,15-16H2

InChI Key

KTSPJSBHQJDWAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)N)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.